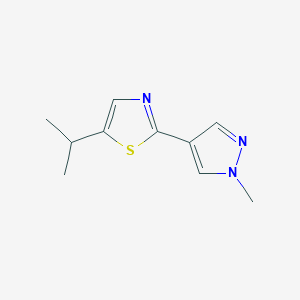![molecular formula C14H19N5O B6631581 3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]butanamide](/img/structure/B6631581.png)
3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]butanamide, also known as AMTB, is a chemical compound that has been widely researched in the field of neuroscience. It is a selective antagonist for the GABA-A receptor, which is a type of receptor that plays a critical role in the central nervous system. The purpose of
作用机制
3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]butanamide acts as a selective antagonist for the GABA-A receptor, which is a type of receptor that plays a critical role in the regulation of inhibitory neurotransmission in the central nervous system. GABA-A receptors are composed of several subunits, and 3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]butanamide selectively binds to the α2 and α3 subunits. By binding to these subunits, 3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]butanamide prevents the binding of GABA, which is the primary inhibitory neurotransmitter in the central nervous system. This results in the inhibition of inhibitory neurotransmission, leading to an increase in excitability in the central nervous system.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]butanamide depend on the specific receptor subunits that it binds to. By selectively binding to the α2 and α3 subunits of the GABA-A receptor, 3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]butanamide inhibits inhibitory neurotransmission, leading to an increase in excitability in the central nervous system. This can result in a range of effects, including anticonvulsant activity, anxiogenic effects, and pro-depressive effects.
实验室实验的优点和局限性
One of the advantages of using 3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]butanamide in lab experiments is its selectivity for the α2 and α3 subunits of the GABA-A receptor. This allows researchers to study the specific effects of inhibiting these subunits without affecting other subunits or receptors. However, one limitation of using 3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]butanamide is that it is not very potent, which can make it difficult to achieve the desired level of inhibition in some experiments.
未来方向
There are several future directions for the study of 3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]butanamide. One potential direction is to investigate its potential therapeutic applications in the treatment of neurological disorders such as anxiety, depression, and epilepsy. Another direction is to study the specific effects of inhibiting the α2 and α3 subunits of the GABA-A receptor in different regions of the central nervous system. Additionally, further research could be done to improve the potency of 3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]butanamide, making it a more effective tool for studying the GABA-A receptor.
合成方法
The synthesis of 3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]butanamide involves a series of chemical reactions that start with the reaction of 3-(1H-1,2,4-triazol-1-yl)benzaldehyde with 3-bromo-2-methylbutan-1-amine. This reaction yields 3-(1H-1,2,4-triazol-1-ylmethyl)benzylamine, which is then reacted with 2-bromo-N-methylacetamide to produce 3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]butanamide. The final product is purified using column chromatography.
科学研究应用
3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]butanamide has been widely studied for its potential therapeutic applications in the treatment of various neurological disorders such as anxiety, depression, and epilepsy. It has been found to be a selective antagonist for the GABA-A receptor, which is involved in the regulation of inhibitory neurotransmission in the central nervous system. 3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]butanamide has also been shown to have anticonvulsant properties, making it a potential treatment for epilepsy.
属性
IUPAC Name |
3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O/c1-10(11(2)15)14(20)18-13-5-3-4-12(6-13)7-19-9-16-8-17-19/h3-6,8-11H,7,15H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFYOKMVBDUHBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)N)C(=O)NC1=CC=CC(=C1)CN2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6631521.png)
![3-[(3-Chlorobenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6631523.png)
![2-methyl-3-[(5-methyl-1H-pyrazole-3-carbonyl)amino]butanoic acid](/img/structure/B6631533.png)

![3-[(5-Chloropyridine-2-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6631555.png)
![2-Methyl-3-[(4-methylthiophene-3-carbonyl)amino]butanoic acid](/img/structure/B6631563.png)
![3-[(3-Chloro-4-fluorobenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6631567.png)

![2-Methyl-3-[(4-pyrazol-1-ylbenzoyl)amino]butanoic acid](/img/structure/B6631574.png)

![3-[(3-Amino-2-methylbutanoyl)amino]benzamide](/img/structure/B6631597.png)